3-methanesulfonyl-2-methylfuran

Description

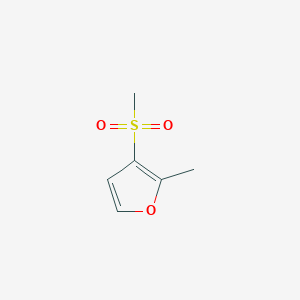

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfonylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSWDYHWQZIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 Methanesulfonyl 2 Methylfuran

Chemical Structure and Properties

The structural and property data for this compound is summarized in the following table:

| Property | Value | Source |

| Molecular Formula | C6H8O3S | uni.lu |

| Molecular Weight | 160.19 g/mol | |

| Monoisotopic Mass | 160.01941 Da | uni.lu |

| SMILES | CC1=C(C=CO1)S(=O)(=O)C | uni.lu |

| InChI | InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 | uni.lu |

| InChIKey | DQPSWDYHWQZIKG-UHFFFAOYSA-N | uni.lu |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl protons, and the furan ring protons. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two methyl carbons and the four furan ring carbons. The carbon attached to the sulfonyl group would be expected to appear at a downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Bands associated with the C-H and C=C stretching of the furan ring and methyl group would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, the sulfonyl group, and cleavage of the furan ring. Predicted collision cross-section values for various adducts have been calculated. uni.lu

Chemical Reactivity and Reaction Mechanisms of 3 Methanesulfonyl 2 Methylfuran

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Heterocycle

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. wikipedia.org Electrophilic aromatic substitution on the furan ring preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by electrophilic attack at these sites is better stabilized by resonance, with three contributing structures, compared to the intermediate formed from attack at C3 or C4, which has only two resonance forms. wikipedia.orgrsc.org

In 3-methanesulfonyl-2-methylfuran, the furan ring is substituted with both an activating group (the 2-methyl group) and a deactivating group (the 3-methanesulfonyl group). The methyl group is an electron-donating group that activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself (in this case, C3 and C5). Conversely, the methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position (C5 relative to the C3-sulfonyl group).

The directing effects of these two substituents on the furan ring of this compound are as follows:

Both groups direct an incoming electrophile to the C5 position. The C3 position is sterically hindered and electronically deactivated by the adjacent sulfonyl group. The C4 position is adjacent to the deactivating sulfonyl group, making it less favorable for attack. Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C5 position. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are typically carried out under mild conditions to avoid polymerization or ring-opening. youtube.compearson.com

For instance, nitration can be achieved using mild reagents like acetyl nitrate. youtube.com Halogenation with bromine or chlorine also proceeds readily, often at low temperatures to prevent polyhalogenation. pearson.com Sulfonation can be accomplished using a pyridine-SO₃ complex. youtube.com

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 2-Methyl Group (Activating) | Influence of 3-Methanesulfonyl Group (Deactivating) | Predicted Outcome |

|---|---|---|---|

| C4 | Ortho (less favored) | Ortho (disfavored) | Unlikely |

| C5 | Para (favored) | Meta (favored) | Most Probable Site of Attack |

Nucleophilic Reactions at the Sulfonyl Group

The sulfur atom in a sulfonyl group is electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. This allows for nucleophilic attack at the sulfur center, although aryl sulfones are generally stable and less reactive than their sulfonyl chloride counterparts.

Reactivity with Nitrogen-, Oxygen-, and Sulfur-Based Nucleophiles

The sulfonyl group of this compound can potentially react with strong nucleophiles. While direct displacement of the furan ring is unlikely due to the strength of the C-S bond, reactions can be facilitated under specific conditions. For example, reactions of aryl sulfonyl compounds with amines (nitrogen-based nucleophiles) can occur, particularly at high pH, sometimes involving third-order processes where a second molecule of the nucleophile assists in the attack. nih.gov

Oxygen-based nucleophiles, such as alkoxides, can react with sulfonyl compounds, though typically with sulfonyl chlorides rather than sulfones. The cleavage of the C(sp²)-SO₂ bond in aryl sulfones generally requires harsh conditions or transition-metal catalysis, often involving nickel complexes. nih.gov Reactions with sulfur-based nucleophiles, like thiols, would follow a similar pattern, requiring significant activation to proceed.

Transformations Involving the Methyl Group and Side-Chain Modifications

The methyl group at the C2 position of the furan ring is susceptible to various transformations. One of the primary metabolic pathways for 2-methylfuran (B129897) involves oxidation, which leads to ring-opening and the formation of reactive intermediates like 3-acetylacrolein. nih.gov While not a direct modification of the methyl group itself, this highlights the reactivity imparted to the ring system. In synthetic contexts, the methyl group can potentially undergo reactions such as free-radical halogenation or oxidation to an aldehyde or carboxylic acid, although this may be complicated by the reactivity of the furan ring itself. Reactions involving the formation of a side-chain, such as the Mannich reaction, have been reported for 2-methylfuran, where it reacts with formaldehyde (B43269) and an amine to introduce an aminomethyl group, typically at the C5 position. acs.org

Mechanistic Studies of Solvolysis and Other Bond Cleavage Reactions in Related Furan Systems

Solvolysis reactions, where the solvent acts as the nucleophile, are typically associated with SN1 mechanisms involving the formation of a carbocation intermediate. youtube.comyoutube.com In furan systems, the stability of such intermediates is a key factor. The formation of a carbocation adjacent to the furan ring can be influenced by the aromaticity of the system. youtube.com Bond cleavage in furan derivatives can be initiated by acid catalysis, which can lead to ring-opening. nih.gov For example, the hydrolysis of 2,5-dihydro-2,5-dimethoxy-2-methylfuran (B1583641) in acidic conditions leads to the opening of the ring to form 3-acetylacrolein. acs.org The C(sp²)-SO₂ bond in aryl sulfones is notably inert, and its cleavage often requires specific catalytic systems, such as nickel catalysts, which can proceed via oxidative addition of the C-S bond to the metal center. nih.gov

Radical Reactions and Thermal Decomposition Pathways of Substituted Furans

Substituted furans can undergo various radical reactions. The C-H bonds on the furan ring are relatively strong, but radical species can be formed, for instance, by reaction with oxygen. nih.gov The 2-methyl-5-furanyl radical, for example, can react with molecular oxygen to form a peroxy radical, initiating a cascade of further reactions. nih.gov Radical-mediated sulfonylation reactions are also a known class of reactions, often using sulfonyl chlorides or sodium sulfinates as the source of the sulfonyl radical. rsc.orgresearchgate.net

The thermal decomposition of sulfones depends significantly on the structure of the molecule. researchgate.net While aliphatic sulfones can decompose at lower temperatures, aryl sulfones are generally more thermally stable. researchgate.net The decomposition of aromatic poly(ether sulfone)s has been shown to involve the cleavage of diphenyl ether and diphenyl sulfone units at temperatures above 400°C, with the elimination of SO₂ occurring above 450°C. mdpi.com For five-membered cyclic sulfones, thermal decomposition often occurs at lower temperatures (<300°C) via the elimination of SO₂. acs.org The thermal decomposition of arylazo sulfones has been studied as a method for generating aryl radicals. acs.org

Metal-Catalyzed Cross-Coupling Reactions and Other Organometallic Transformations

The presence of the methanesulfonyl group on the furan ring of this compound introduces a powerful tool for synthetic chemists. This electron-withdrawing group can activate the furan ring for nucleophilic attack and, more importantly, can itself act as a leaving group in various palladium-, nickel-, and copper-catalyzed cross-coupling reactions. The general principle of these reactions involves the oxidative addition of a metal catalyst to the carbon-sulfur bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired coupled product.

One of the most powerful and widely used cross-coupling reactions is the Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with an organic halide or triflate. Research has demonstrated that aryl and heteroaryl sulfones can also serve as effective electrophiles in this reaction. researchgate.netd-nb.info For this compound, a potential Suzuki-Miyaura coupling reaction would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The electron-rich nature of the furan ring, combined with the electron-withdrawing sulfonyl group, is expected to facilitate the crucial oxidative addition step.

Another important transformation is the Stille coupling , which utilizes organotin reagents. The general mechanism is similar to the Suzuki-Miyaura coupling, and it is known for its tolerance of a wide range of functional groups. It is plausible that this compound could be coupled with various organostannanes under palladium catalysis to introduce a variety of substituents at the 3-position of the furan ring.

The Negishi coupling , employing organozinc reagents, is another powerful C-C bond-forming reaction. acs.orgnih.gov Its high reactivity and functional group tolerance make it an attractive possibility for the functionalization of this compound. The preparation of a suitable organozinc reagent and its subsequent palladium- or nickel-catalyzed coupling with the furan sulfone could provide an efficient route to diverse derivatives.

Beyond the displacement of the sulfonyl group, other organometallic transformations can be envisaged. For instance, the presence of the methyl group at the 2-position and the sulfonyl group at the 3-position influences the electronic distribution of the furan ring, potentially directing C-H functionalization at the C5 position. Palladium-catalyzed C-H arylation has been successfully applied to other furan derivatives and represents a potential pathway for the derivatization of this compound without the need to displace the sulfonyl group.

The following table summarizes representative examples of metal-catalyzed cross-coupling reactions of related aryl and heteroaryl sulfones, which serve as a basis for predicting the reactivity of this compound.

| Electrophile | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Phenyl trifluoromethyl sulfone | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Biphenyl | High | acs.org |

| 1-(Allylsulfonyl)imidazole | 4-Iodobenzonitrile | Pd₂(dba)₃ / XPhos | 1-(4-Cyanophenyl)imidazole | 85 | acs.orgnih.gov |

| 4-Tolyl methyl sulfone | Phenylmagnesium bromide | NiCl₂(dppe) | 4-Methylbiphenyl | 92 | acs.org |

| 2-(Phenylsulfonyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 2-(4-Methoxyphenyl)pyridine | 78 | researchgate.netd-nb.info |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound, as direct experimental data for the target compound is not available in the cited literature.

Spectroscopic Characterization and Structural Elucidation of 3 Methanesulfonyl 2 Methylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum would be crucial for identifying the electronic environment of the hydrogen atoms in the molecule. The expected signals would include a singlet for the methyl group protons, two distinct signals for the furan (B31954) ring protons, and a singlet for the methanesulfonyl group protons. The precise chemical shifts and coupling constants between the furan protons would provide valuable information about the electronic effects of the sulfonyl group on the aromatic ring.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. This would allow for the assignment of signals corresponding to the methyl carbon, the furan ring carbons, and the methanesulfonyl carbon.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands for the sulfonyl group (S=O stretching), the C-O-C stretching of the furan ring, and C-H stretching and bending vibrations would be expected.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would provide a highly accurate mass measurement of the molecular ion, which would serve to confirm the elemental composition and molecular formula of C₆H₈O₃S. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

If a suitable single crystal of the compound could be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice.

The scientific community currently lacks the foundational experimental data required for a detailed article on the spectroscopic characterization and structural elucidation of 3-methanesulfonyl-2-methylfuran. The synthesis and subsequent comprehensive analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry, providing the necessary data to fill the existing knowledge gap. Until such research is published, a thorough and scientifically accurate article as requested cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed research findings and specific data tables concerning the electronic transitions of this compound are not available in publicly accessible scientific literature and databases. While UV-Vis spectroscopy is a fundamental technique for studying conjugated systems and electronic structures in organic molecules, it appears that this compound has not been the subject of such specific investigation, or the results have not been published.

For context, the UV-Vis spectrum of the parent chromophore, 2-methylfuran (B129897), has been documented. However, the introduction of a potent electron-withdrawing group like the methanesulfonyl group at the 3-position would be expected to significantly influence the electronic environment of the furan ring. This substitution would likely lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), reflecting altered π → π* and n → π* transitions. Theoretical calculations could offer predictions of these effects, but experimental data is required for empirical validation.

Without experimental data, a detailed analysis of the electronic transitions for this compound cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 3 Methanesulfonyl 2 Methylfuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. In DFT, the electron density is the fundamental variable used to calculate the ground-state properties of a system. For 3-methanesulfonyl-2-methylfuran, DFT calculations can provide deep insights into its electronic structure, including the distribution of electrons, molecular orbital energies, and electrostatic potential, which are crucial for predicting its chemical reactivity.

Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.net Such calculations reveal the locations of highest and lowest electron density, identifying potential sites for electrophilic and nucleophilic attack. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated via DFT

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Highest Occupied Molecular Orbital; indicates electron-donating sites. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting sites. |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, crucially, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate.

For a molecule like this compound, several reaction types could be investigated, including electrophilic substitution on the furan (B31954) ring, reactions involving the sulfonyl group, or H-abstraction from the methyl group. nih.govpreprints.org For instance, in a hypothetical hydroxylation reaction, DFT could be used to locate the transition state for the addition of a hydroxyl radical to different positions on the furan ring. acs.org By comparing the activation energies for different pathways, the most favorable reaction mechanism can be determined. For example, studies on the thermal decomposition of related alkylfurans have shown that H-abstraction and addition reactions are key pathways, with calculated energy barriers dictating the dominant mechanism. nih.govpreprints.org

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of a Furan Derivative (Calculated at the CBS-QB3 level)

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|---|

| H-abstraction from methyl group | Furan-CH₃ + •OH | [Furan-CH₃•••OH]‡ | Furan-CH₂• + H₂O | 5.2 | -28.5 |

| OH addition to C5 position | Furan-CH₃ + •OH | [C₅-OH-adduct]‡ | C₅-OH-adduct• | 2.1 | -15.7 |

| OH addition to C2 position | Furan-CH₃ + •OH | [C₂-OH-adduct]‡ | C₂-OH-adduct• | 3.5 | -12.3 |

Data is representative and based on values for similar compounds. nih.govacs.org

Chemical reactions are most often carried out in solution, where the solvent can significantly influence reaction rates and mechanisms. Computational models can account for these effects using either explicit or implicit solvation models. researchgate.net Explicit models involve simulating a large number of individual solvent molecules, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant, offering a more computationally feasible approach. pku.edu.cn

These models are crucial for accurately predicting reaction energetics in solution, as polar solvents can stabilize charged intermediates and transition states, thereby lowering activation barriers compared to the gas phase. researchgate.net For a reaction involving this compound, calculations could be performed using various solvent models (e.g., water, ethanol, toluene) to predict how the reaction mechanism and product distribution might change under different experimental conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. This methodology is ideal for exploring the conformational landscape of flexible molecules.

For this compound, key flexible points include the rotation around the C-S bond connecting the furan ring and the sulfonyl group, as well as the rotation of the methyl groups. An MD simulation would sample a wide range of possible conformations, allowing for the identification of low-energy, stable conformers and the determination of the energy barriers for rotation between them. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While often applied to large biomolecules, MD is also a valuable tool for understanding the dynamics of small molecules, such as furan-based compounds used in materials science. youtube.compsu.edu

Quantum Chemical Studies on Intramolecular Interactions and Stability

Beyond the classic covalent bonds, weaker intramolecular interactions can play a significant role in determining the preferred conformation and stability of a molecule. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to identify and characterize these interactions. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or aid in the interpretation of experimental results. DFT calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear shielding tensors, which can be converted into chemical shifts (¹H and ¹³C). chemaxon.comresearchgate.net These predicted shifts can be compared with experimental spectra to aid in signal assignment and structure verification. Discrepancies between calculated and experimental values can often be resolved through linear regression scaling. nih.govnih.gov

Similarly, DFT can calculate the vibrational frequencies and intensities of a molecule. These theoretical frequencies can be compared to an experimental IR spectrum, helping to assign specific absorption bands to particular vibrational modes (e.g., C=C stretching, S=O stretching).

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Experimental Shift (ppm) | DFT-Calculated Shift (ppm) | Difference (ppm) | Assignment |

|---|---|---|---|---|

| C2 | 150.5 | 152.1 | -1.6 | Furan ring, substituted with -CH₃ |

| C3 | 115.2 | 116.5 | -1.3 | Furan ring, substituted with -SO₂CH₃ |

| C4 | 112.8 | 113.9 | -1.1 | Furan ring |

| C5 | 143.1 | 144.0 | -0.9 | Furan ring |

| C (methyl on furan) | 13.8 | 14.5 | -0.7 | -CH₃ |

| C (methyl on sulfone) | 44.5 | 45.3 | -0.8 | -SO₂CH₃ |

Calculated values are illustrative and based on typical DFT accuracy. chemaxon.comnih.gov

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surfaces

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions. acs.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Table 4: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Furan Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45-55% | Represents the largest contribution, typical for organic molecules. |

| O···H / H···O | 20-30% | Indicates the presence of C-H···O hydrogen bonds. |

| C···H / H···C | 10-20% | Relates to weaker van der Waals interactions. |

| C···C | 2-5% | Can indicate π-π stacking interactions between furan rings. |

Percentages are typical values observed in related furan-containing crystal structures. nih.goviucr.org

Exploration of Derivatives and Analogues of 3 Methanesulfonyl 2 Methylfuran

Synthesis and Comprehensive Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of 3-methanesulfonyl-2-methylfuran allows for the exploration of how different chemical groups influence the properties of the core furan (B31954) structure.

Carboxylic Acid Analogues (e.g., 5-methanesulfonyl-2-methylfuran-3-carboxylic acid)

The synthesis of carboxylic acid analogues, such as 5-methanesulfonyl-2-methylfuran-3-carboxylic acid, introduces a key functional group that can serve as a handle for further chemical modifications. One common synthetic route to a related compound, methyl 5-formyl-2-methyl-3-furoate, involves the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate. chemicalbook.com In this procedure, phosphorus oxychloride (POCl₃) is added to dimethylformamide (DMF) at low temperatures, followed by the addition of the methyl 2-methylfuran-3-carboxylate. The reaction mixture is then heated to facilitate the formylation, and subsequent workup with an aqueous base yields the desired product. chemicalbook.com The resulting formyl group can then be oxidized to a carboxylic acid. The synthesis of furan-2-carboxylic acid itself can be achieved by heating the crude acid, which causes decomposition and the evolution of furan and carbon dioxide. orgsyn.org

Halogenated and Other Substituted Methanesulfonylfurans (e.g., 2-(bromomethyl)-5-methanesulfonylfuran)

The introduction of halogens, such as in 2-(bromomethyl)-5-methanesulfonylfuran, creates versatile intermediates for a variety of chemical transformations. Brominated heterocycles are known to be valuable in synthetic and medicinal chemistry due to their utility in nucleophilic substitution and cross-coupling reactions. mdpi.com The tribromomethyl group, in particular, is of growing interest as it can act as a synthetic handle and modulate the properties of the molecule. mdpi.com A bromo-tribromomethylation reaction has been reported, which allows for the incorporation of both a bromine atom and a tribromomethyl group into a substrate. mdpi.com

Furan-Containing Sulfonamides and Sulfonate Esters

Furan-containing sulfonamides and sulfonate esters represent another important class of derivatives. A simplified process for preparing furan sulfonamide compounds involves the electrophilic sulfonation of (C1-C6)alkyl-3-furoate, followed by functional group manipulation. googleapis.comgoogle.com This method avoids more complex and time-consuming procedures. google.com The sulfonation of furan and its homologs is a key step in the preparation of furansulfonamides. acs.org The synthesis of furan derivatives condensed with carbohydrates has also been explored, leading to novel compounds with potential applications. researchgate.net

Positional Isomers of Methanesulfonylmethylfurans

Positional isomers of methanesulfonylmethylfurans, where the methanesulfonyl and methyl groups are located at different positions on the furan ring, can exhibit distinct physical and chemical properties. docbrown.info The study of such isomers is crucial for understanding structure-property relationships. For instance, the analysis of unsaturated furan fatty acid isomers has revealed the presence of multiple geometrical isomers that were previously unreported. nih.gov The synthesis of various substituted furans, including those with multiple different substituents, has been achieved through methods like trans-carboboration strategies, highlighting the modularity and flexibility of modern synthetic approaches. nih.gov

Structure-Reactivity Relationships within Series of Related Compounds

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of chemistry. nih.gov For furan derivatives, this involves examining how different substituents on the furan ring influence its chemical behavior.

Data-driven modeling has emerged as a powerful tool for predicting reactivity parameters from structural information, which can accelerate the process of synthesis planning. chemrxiv.org Studies on Buchwald-type phosphines in nickel-catalyzed cross-couplings have demonstrated the importance of understanding structure-reactivity relationships to rationalize catalytic outcomes. nih.gov The electrophilicity index can be used to understand the electron-accepting and donating properties of molecules, which is crucial for predicting their reactivity in various reactions. researchgate.net

Mechanistic Insights Derived from Analogous Furan Systems

The study of analogous furan systems provides valuable mechanistic insights that can be applied to this compound and its derivatives.

For example, investigations into the Diels-Alder reactions of furans have shed light on the competition between different reaction pathways and the factors that influence them. nih.gov The ring-opening of furanic molecules, such as 2,5-dimethylfuran, over metal catalysts has been studied to understand the reaction pathways and intermediates involved. researchgate.net Furthermore, mechanistic studies on the conversion of aldoses to functionalized furans have clarified the role of catalysts and the interplay between different reaction steps. mdpi.com The dehydration of saccharides to furan derivatives is another area where mechanistic understanding is crucial for optimizing reaction conditions and improving yields. rsc.org

Studies on the Reactivity of 2-Methylfuran (B129897) in Various Transformations

2-Methylfuran is a versatile platform chemical derived from biomass that serves as a precursor for a variety of value-added chemicals and liquid fuels. researchgate.netsemanticscholar.org Its reactivity has been explored in several key transformations, including hydroxyalkylation/alkylation (HAA), acylation, and Diels-Alder reactions. semanticscholar.org

Hydroxyalkylation/alkylation (HAA) reactions are particularly significant for increasing the carbon chain length of biomass-derived molecules to produce fuel precursors. researchgate.netsemanticscholar.org In these reactions, 2-methylfuran reacts with various carbonyl compounds, such as formaldehyde (B43269), furfural (B47365), and acetone (B3395972), typically in the presence of a solid acid catalyst. semanticscholar.org For instance, the reaction of 2-methylfuran with formaldehyde can yield bis(5-methylfuran-2-yl)methane, a precursor for diesel and jet fuels. semanticscholar.org A range of catalysts, including sulfuric acid, p-toluenesulfonic acid, and various solid acids like Nafion and Amberlyst, have been employed to facilitate these transformations. semanticscholar.org

Acylation represents another important transformation, where 2-methylfuran reacts with anhydrides or carboxylic acids to introduce an acyl group. semanticscholar.org Furthermore, 2-methylfuran can participate in Diels-Alder reactions with olefins, leading to the formation of more complex cyclic structures. semanticscholar.org These reactions highlight the utility of 2-methylfuran as a building block in organic synthesis.

The table below summarizes key transformations of 2-methylfuran with various reactants and catalysts.

Table 1: Selected Transformations of 2-Methylfuran

| Reactant | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Formaldehyde | [Fe₃O₄@SiO₂-Pr-Py-H][2HSO₄²⁻], 65 °C | Bis(5-methylfuran-2-yl)methane | 86 | semanticscholar.org |

| 5-Methylfurfural | Sulfuric acid or p-toluenesulfonic acid | C₉-C₁₆ Alkane Precursors | 92.1 (after HDO) | semanticscholar.org |

| Various Carbonyls | Solid Acid Catalysts (e.g., Amberlyst-15) | Fuel Precursors | Good to Excellent | semanticscholar.org |

| Anhydrides | Not specified | Acylated Products | Not specified | semanticscholar.org |

Solvolysis Kinetics of Related Furan Carbonyl Chlorides

The study of reaction kinetics provides fundamental insights into reaction mechanisms. The solvolysis of 2-methylfuran-3-carbonyl chloride has been investigated across a wide range of binary solvent mixtures, including ethanol, methanol, and aqueous solutions containing acetone and fluorinated alcohols. wikipedia.org

The kinetics of these reactions are effectively correlated using the extended Grunwald-Winstein equation. This equation relates the rate constant (k) of a solvolysis reaction to the ionizing power (Y) and the nucleophilicity (N) of the solvent. For the solvolysis of 2-methylfuran-3-carbonyl chloride in 34 different solvent systems, the correlation shows a sensitivity to solvent nucleophilicity (l-value) of 0.26 and a sensitivity to solvent ionizing power (m-value) of 0.71. wikipedia.org The high correlation coefficient (R² = 0.963) indicates a good fit for the data, suggesting that the solvolysis proceeds through a mechanism that is sensitive to both the solvent's ability to stabilize charged intermediates and its nucleophilic participation. wikipedia.org Activation parameters have also been determined from the temperature-dependent rate constants. wikipedia.org

Table 2: Grunwald-Winstein Parameters for Solvolysis of 2-Methylfuran-3-carbonyl Chloride

| Parameter | Value | Description | Reference |

|---|---|---|---|

| l | 0.26 ± 0.05 | Sensitivity to solvent nucleophilicity | wikipedia.org |

| m | 0.71 ± 0.04 | Sensitivity to solvent ionizing power | wikipedia.org |

Hydrodeoxygenation Pathways for Furan Ring Systems

Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading biomass-derived oxygenates, like furfural and its derivatives, into valuable fuels and chemicals by removing oxygen atoms. The reaction pathways are highly dependent on the catalyst, support, and reaction conditions. nih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org

For furanic compounds, HDO over metal catalysts like platinum (Pt) and palladium (Pd) can proceed through several competing pathways. nih.govorganic-chemistry.orgrsc.org One major pathway is the hydrogenation of the carbonyl group (in the case of furfural) to form an alcohol, such as furfuryl alcohol. nih.govrsc.org Another is the direct decarbonylation to produce furan. nih.govorganic-chemistry.orgrsc.org Subsequent reactions can involve hydrogenation of the furan ring itself or hydrogenolysis of C-O bonds to open the ring. organic-chemistry.org

The selectivity of these pathways is influenced by several factors. On a Pt(111) surface, for example, the adsorption geometry of furfural changes with surface coverage. nih.govorganic-chemistry.orgrsc.org At low coverage, a planar adsorption promotes decarbonylation to furan, while at higher coverage, a tilted geometry is adopted. nih.govorganic-chemistry.orgrsc.org The presence of co-adsorbed hydrogen tends to promote hydrogenation to furfuryl alcohol and passivates the catalyst against decomposition. nih.govrsc.org

The choice of catalyst support also plays a crucial role. Studies on supported platinum catalysts have shown that supports like TiO₂, Al-SBA-15, and WO₃–ZrO₂ enhance the hydrogenation of furanic groups compared to supports like Al₂O₃. organic-chemistry.org The higher acidity of certain supports promotes dehydration and ring-opening steps, leading to the formation of linear alkanes, which are desirable as fuel components. organic-chemistry.org Conversely, less selective pathways can lead to thermal decomposition and coking, which deactivates the catalyst. nih.govorganic-chemistry.org

Investigation of Furanone and Butenolide Derivatives Incorporating Methanesulfonyl Moieties

Furanone and butenolide structures are important heterocyclic motifs found in many natural products. nih.gov The incorporation of sulfonyl groups, such as the methanesulfonyl moiety, into these scaffolds is a strategy to create novel derivatives with potentially enhanced biological or chemical properties.

The synthesis of 2(5H)-furanone derivatives bearing a sulfonyl group has been successfully achieved. nih.gov One synthetic route starts from mucochloric or mucobromic acid, which reacts with alcohols like l-menthol (B7771125) or l-borneol to form 5-alkoxy-2(5H)-furanones. nih.gov These intermediates then undergo nucleophilic substitution with aromatic thiols to produce thioether derivatives. The final step is the oxidation of the thioether to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov This method provides a pathway to chiral 2(5H)-furanone sulfones. nih.gov

Another approach allows for the synthesis of 4-sulfonylated butenolides. This method involves the copper-catalyzed sulfenylation of 2,3-allenoic acids with disulfides, which proceeds through a tandem radical addition and intramolecular cyclization. The resulting 4-sulfenylated butenolide can then be oxidized to afford the final 4-sulfonylated product.

These synthetic strategies demonstrate viable pathways for accessing furanone and butenolide cores functionalized with sulfonyl groups, which are structurally related to the target methanesulfonyl moiety.

Advanced Applications and Future Research Directions in Furan Chemistry

Utility as a Versatile Synthetic Building Block for Complex Molecules

The furan (B31954) nucleus is a well-established synthon in organic synthesis, prized for its ability to participate in a wide array of chemical transformations. numberanalytics.comacs.org The presence of both an electron-donating methyl group and a potent electron-withdrawing sulfonyl group on the 3-methanesulfonyl-2-methylfuran ring is anticipated to modulate its reactivity in unique ways, making it a potentially valuable building block for the synthesis of complex molecular architectures.

Furan and its derivatives are known to act as dienes in Diels-Alder reactions, providing a pathway to oxabicyclo[2.2.1]heptane derivatives which can be further transformed into various carbocyclic and heterocyclic systems. acs.orgmasterorganicchemistry.com The electronic nature of the substituents on the furan ring significantly influences the rate and selectivity of these cycloadditions. For this compound, the electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the furan system, making it a more reactive dienophile in inverse-electron-demand Diels-Alder reactions. nih.gov This reactivity could be harnessed for the stereocontrolled synthesis of highly functionalized six-membered rings.

Furthermore, the furan ring can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked under specific conditions. acs.org This property, combined with the directing effects of the methyl and sulfonyl groups, could allow for the regioselective introduction of nucleophiles, leading to the synthesis of complex acyclic and heterocyclic structures. The sulfonyl group itself is a versatile functional handle that can be displaced by nucleophiles or participate in various coupling reactions, further expanding the synthetic utility of this compound. nih.govnih.gov

Contributions to the Development of Specialty Chemicals and Advanced Materials

Furan-based polymers derived from renewable biomass sources are gaining significant attention as sustainable alternatives to petroleum-based plastics. rsc.org The incorporation of specific functional groups onto the furan ring can impart unique properties to these materials. The sulfonyl group in this compound, for instance, is known to enhance thermal stability and introduce polarity. wikipedia.org Polymers synthesized from monomers containing this sulfonylated furan could exhibit improved performance characteristics, such as higher glass transition temperatures and increased resistance to degradation.

In the realm of specialty chemicals, furan derivatives are utilized as intermediates in the production of dyes, pigments, and optical brighteners. slideshare.net The specific substitution pattern of this compound could lead to the development of novel chromophores with unique photophysical properties. The interaction between the electron-donating methyl group and the electron-withdrawing sulfonyl group through the furan pi-system could result in compounds with interesting absorption and emission profiles, potentially applicable in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Opportunities for Interdisciplinary Research in Organosulfur Chemistry

The study of organosulfur compounds is a vast and active area of research, with applications in medicine, agriculture, and materials science. wikipedia.orgnih.gov The compound this compound sits (B43327) at the intersection of furan chemistry and organosulfur chemistry, opening up avenues for interdisciplinary investigations.

The biological activity of many organosulfur compounds is well-documented. researchgate.net For example, sulfone-containing molecules have found applications as antibiotics. wikipedia.org Investigating the biological properties of this compound and its derivatives could lead to the discovery of new therapeutic agents. The furan ring itself is a common scaffold in pharmaceuticals, and the addition of the sulfonyl group could modulate bioavailability, metabolic stability, and target affinity. numberanalytics.com

From a materials science perspective, the combination of the furan ring and the sulfonyl group could lead to novel materials with unique electronic properties. Thiophene, a sulfur-containing analog of furan, is a key component in many organic electronic materials. wikipedia.org While furan's aromaticity is lower than that of thiophene, the electronic influence of the sulfonyl group in this compound could lead to interesting conductive or semi-conductive properties in polymers derived from it.

Green Chemistry Approaches for Sustainable Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on using renewable feedstocks, reducing waste, and employing environmentally benign reaction conditions. rsc.orggoogle.com Furans are often derived from biomass, making them attractive starting materials for sustainable chemical synthesis. rsc.org

The synthesis of this compound could potentially be achieved through green methodologies. For instance, the Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, can be performed under greener conditions using water as a solvent and solid acid catalysts. google.compharmaguideline.com The introduction of the sulfonyl group could be accomplished through oxidation of a corresponding thioether, a reaction that can be carried out using green oxidants like hydrogen peroxide in acetic acid. nih.govresearchgate.net

Further transformations of this compound could also be designed with green chemistry principles in mind. The use of catalytic methods for functional group interconversions and C-C bond formation would be preferable to stoichiometric reagents. For example, palladium-catalyzed cross-coupling reactions could be employed to modify the furan ring, a common strategy in modern organic synthesis. pharmaguideline.com

Identification of Unexplored Reactivity and Potential for Novel Chemical Transformations

The unique electronic and steric environment of this compound suggests several avenues for exploring novel chemical reactivity. The interplay between the electron-donating methyl group at the 2-position and the strong electron-withdrawing sulfonyl group at the 3-position could lead to unexpected regioselectivity in electrophilic substitution reactions. While electrophilic attack on the furan ring typically occurs at the 2- or 5-position, the directing effects of the substituents in this molecule could favor substitution at the 4- or 5-position.

The acidity of the methyl protons could be enhanced by the adjacent sulfonyl group, potentially allowing for deprotonation and subsequent functionalization at the methyl group. This would provide a route to a variety of derivatives with extended side chains.

Furthermore, the potential for nucleophilic aromatic substitution on the furan ring, a reaction that is generally difficult for simple furans, might be feasible for this compound. libretexts.org The powerful electron-withdrawing nature of the sulfonyl group could activate the ring towards attack by strong nucleophiles, potentially leading to the displacement of a leaving group at an adjacent position or even the sulfonyl group itself under certain conditions. nih.govwikipedia.org

Below is a table summarizing the potential reactivity of this compound based on the known chemistry of related compounds.

| Reaction Type | Potential Outcome for this compound | Basis for Prediction |

| Diels-Alder Reaction | Acts as a dienophile in inverse-electron-demand cycloadditions. | The electron-withdrawing sulfonyl group lowers the furan's LUMO energy. nih.gov |

| Electrophilic Aromatic Substitution | Substitution at the 4- or 5-position. | Competing directing effects of the methyl and sulfonyl groups. |

| Nucleophilic Aromatic Substitution | Potential for substitution at positions activated by the sulfonyl group. | The sulfonyl group is a strong activating group for nucleophilic aromatic substitution. libretexts.org |

| Deprotonation/Functionalization | Functionalization of the methyl group. | Enhanced acidity of methyl protons due to the adjacent sulfonyl group. |

| Oxidative Ring Opening | Formation of functionalized acyclic compounds. | A known reaction of the furan ring. acs.org |

| Reduction | Hydrogenation to the corresponding tetrahydrofuran (B95107) derivative. | Catalytic hydrogenation is a common reaction for furans. wikipedia.org |

The exploration of these and other potential transformations will undoubtedly uncover new and valuable chemical reactivity, further solidifying the role of functionalized furans as versatile tools in organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methanesulfonyl-2-methylfuran, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-methylfuran derivatives. A key approach includes reacting 2-methylfuran with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents such as dichloromethane or tetrahydrofuran are used at 0–25°C to control exothermicity. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of furan to sulfonyl chloride) and inert atmosphere to prevent hydrolysis of the sulfonyl chloride . Purification often employs column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group on furan) and δ 3.1–3.3 ppm (methanesulfonyl group).

- ¹³C NMR : Signals near δ 120–140 ppm (furan carbons) and δ 45–50 ppm (sulfonyl-attached methyl).

- FT-IR : Strong S=O stretches at 1150–1350 cm⁻¹.

Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 178 (M⁺) .

Q. How does the sulfonyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the furan ring toward nucleophilic aromatic substitution (NAS). For example, methoxide ions displace the sulfonyl group at 80°C in DMSO, yielding 3-methoxy-2-methylfuran. Kinetic studies using HPLC monitoring reveal pseudo-first-order kinetics with rate constants dependent on solvent polarity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K resolves bond lengths and angles, particularly the sulfonyl group’s geometry (S–O bonds ≈ 1.43 Å). For example, in related benzofuran sulfonates, SCXRD confirmed the sulfonyl group’s planarity with the furan ring, ruling out rotational isomers . Data refinement with software like SHELXL ensures accuracy (R factor < 0.05) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV), indicating moderate electrophilicity. Solvent effects (e.g., in DMSO) are modeled using the Polarizable Continuum Model (PCM). These results align with experimental UV-Vis spectra (λmax ~260 nm) .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Stability studies in HCl (0.1–2 M) at 25–60°C show hydrolysis of the sulfonyl group to sulfonic acid. Discrepancies in degradation rates (e.g., 50% decomposition at pH 2 vs. pH 4) arise from solvent polarity and counterion effects. High-resolution LC-MS tracks degradation products, while Arrhenius plots (ln k vs. 1/T) determine activation energy (~45 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.